Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Comprehensive Characterization of tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate
Abstract: This technical guide provides an in-depth framework for the definitive characterization of tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. Moving beyond mere procedural lists, this document elucidates the causality behind methodological choices, establishing a self-validating analytical workflow. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), designed to ensure the unequivocal confirmation of structure, identity, and purity for researchers and drug development professionals.
Introduction: The Role of a Chiral Building Block
This compound is a protected diamine that serves as a critical intermediate in the synthesis of complex bioactive molecules and peptide-based drugs.[1] Its utility stems from two key features: the stereospecificity of the (S)-chiral center and the presence of the tert-butyloxycarbonyl (Boc) protecting group. This Boc group allows for the selective chemical manipulation of the primary amine at the C4 position, a common strategic challenge in polyamine synthesis.[1][2]
Given its role as a foundational component in multi-step syntheses, rigorous characterization is not merely a quality control step but a prerequisite for the success of subsequent reactions. An impurity or misidentification at this stage can compromise an entire synthetic pathway. This guide establishes a robust, multi-technique approach to ensure that the material proceeding to the next step is of confirmed structure and verifiable purity.
Foundational Properties and Safe Handling
Before commencing any analytical work, a thorough understanding of the compound's basic properties and handling requirements is essential. The material is often supplied as a hydrochloride salt, which can affect its solubility and observed molecular weight in mass spectrometry.[3][4]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₂₀N₂O₂ | [5] |
| Molecular Weight | 188.27 g/mol | [5][6] |
| CAS Number | 1235439-71-0 (for HCl salt) | [4] |
| Appearance | Typically a powder or liquid | [4][6] |
Safety Insight: Structurally related carbamates and diamines are frequently classified as causing skin and eye irritation, with some being corrosive.[4][5][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed within a chemical fume hood.
Diagram 1: Chemical Structure of the Target Compound
A 2D representation of the chemical structure.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the cornerstone of structural characterization in organic chemistry. It provides an atomic-level map of the molecule. For this specific compound, ¹H NMR confirms the number and connectivity of non-exchangeable protons, while ¹³C NMR verifies the carbon skeleton. The key diagnostic signals are the distinct resonances of the Boc group and the protons on the chiral butan-2-yl backbone.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[8] The choice of solvent is critical; CDCl₃ is common, but if the hydrochloride salt is used, DMSO-d₆ may be required for complete dissolution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[8] Higher fields provide better signal dispersion, which is crucial for resolving the multiplets of the methylene protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024-4096 scans with a longer relaxation delay (2-5 seconds) are typically required.[8]
-
Data Processing: Process the Free Induction Decay (FID) using an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
Data Interpretation: A Self-Validating System
The expected NMR data provides a unique fingerprint. Each signal must be present and correctly assigned to validate the structure.
Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Rationale |
| Boc: -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 | The nine equivalent protons give a strong singlet. The quaternary and methyl carbons are highly shielded.[9][10][11] |
| Boc: -C(CH₃)₃ | N/A | ~79.5 | The quaternary carbon of the Boc group, deshielded by the adjacent oxygen atom. |
| Boc: -C=O | N/A | ~155.9 | Characteristic chemical shift for a carbamate carbonyl carbon. |
| -CH(CH₃)- | ~3.6-3.8 (m, 1H) | ~45-48 | The methine proton at the chiral center, coupled to adjacent methyl and methylene protons. |
| -CH(CH₃)- | ~1.15 (d, 3H) | ~20-22 | The methyl group attached to the chiral center, appearing as a doublet due to coupling with the methine proton. |
| -CH₂-CH₂NH₂ | ~1.6-1.8 (m, 2H) | ~35-38 | The methylene group adjacent to the chiral center. |
| -CH₂NH₂ | ~2.7-2.9 (t, 2H) | ~40-42 | The terminal methylene group, deshielded by the primary amine. |
| -NH-Boc | ~4.5-5.0 (br s, 1H) | N/A | The carbamate proton signal is often broad and its position can vary. |
| -NH₂ | ~1.5-2.5 (br s, 2H) | N/A | The primary amine protons are exchangeable and appear as a broad singlet; they may not always be observed. |
Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.
Molecular Weight Verification: Mass Spectrometry (MS)
Expertise & Rationale: While NMR confirms the molecular structure, mass spectrometry provides definitive confirmation of the molecular weight and, by extension, the elemental composition. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, making data interpretation straightforward. Analysis is performed in positive ion mode to facilitate protonation of the basic amine groups.[8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Analysis Mode: Acquire spectra in positive ion mode.[8]
-
Instrument Parameters: Infuse the sample at a flow rate of 5-10 µL/min. Typical parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 300-350 °C.[8]
-
Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
Data Interpretation: Confirming Identity
The presence of the correct molecular ion is the primary validation criterion. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula to within a few parts per million (ppm).
Table 2: Expected m/z Values for Key Ions
| Ion Species | Calculated m/z | Interpretation |
| [M+H]⁺ | 189.1654 | The primary molecular ion, formed by protonation of one of the amine groups. |
| [M+Na]⁺ | 211.1473 | A common adduct observed in ESI-MS, especially if sodium salts are present. |
| [M-Boc+H]⁺ | 89.0917 | A potential fragment ion corresponding to the loss of the Boc group (100 Da). |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: For any synthetic building block, purity is as critical as identity. HPLC is the industry-standard technique for quantifying the purity of small molecules. A reversed-phase method using a C18 column is ideal, as it separates compounds based on hydrophobicity. Although the molecule lacks a strong chromophore, the carbamate functional group allows for sensitive detection at low UV wavelengths (e.g., 210 nm).[8]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove particulates.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 210 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Data Interpretation: Quantifying Purity
The result is a chromatogram where peak area is proportional to concentration. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks. A passing result for a high-quality building block should be >97% purity.
Integrated Characterization Workflow
The true power of this analytical approach lies in the integration of these orthogonal techniques. NMR confirms the structure, MS validates the molecular weight, and HPLC quantifies the purity. No single technique is sufficient, but together they form a self-validating system that provides a comprehensive and trustworthy assessment of the material's quality.
Diagram 2: Integrated Analytical Workflow
The logical flow from sample receipt to batch release.
Conclusion
The characterization of this compound demands a meticulous, multi-faceted analytical strategy. By integrating NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers and drug development professionals can proceed with a high degree of confidence in the quality of their starting material. The protocols and rationale detailed in this guide provide a robust framework for achieving this critical objective, ensuring the integrity and success of complex synthetic endeavors.
References
- Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
- tert-butyl N-(4-aminobutyl)
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry.
- tert-Butyl (S)-(4-aminobutan-2-yl)
- Synthesis method of (1-hydroxypent-4-en-2-yl)
- tert-butyl N-(4-aminobutan-2-yl)
- Boc-D-2,4-diaminobutyric acid | C9H18N2O4 | CID 7021116 - PubChem.
- N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8 - Sigma-Aldrich.
- Boc-L-2,4-Diaminobutyric acid - ChemScene.
- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum - ChemicalBook.
- N-boc-1,4-diaminobutane - ChemBK.
- Nγ-Boc-L-2,4-diaminobutyric acid - Chem-Impex.
- Supporting Inform
- tert-Butyl carbam
- tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | C10H19NO3 | CID 11788901 - PubChem.
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Methodological & Application
Application of "Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate" in drug discovery
Introduction: The Strategic Value of Chiral Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of complex, biologically active molecules is paramount. Chiral building blocks, such as Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, are indispensable tools in this endeavor. This particular reagent offers medicinal chemists a versatile scaffold incorporating a stereodefined 1,3-diamine motif. The presence of a primary amine, a secondary carbamate-protected amine, and a defined stereocenter at the C2 position makes it a highly valuable synthon for creating molecules with specific three-dimensional orientations necessary for potent and selective interaction with biological targets.
The tert-butyloxycarbonyl (Boc) protecting group on the C2 amine allows for selective functionalization of the terminal primary amine. Subsequent deprotection of the Boc group under acidic conditions reveals the second nucleophilic center, enabling further controlled elaboration of the molecular structure. This strategic differential protection is a cornerstone of its utility, facilitating the synthesis of complex ligands for a variety of protein targets.
This application note will delve into the practical use of this compound in the synthesis of two important classes of therapeutic agents: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and C-X-C Motif Chemokine Receptor 4 (CXCR4) antagonists with applications in oncology and HIV therapeutics.
Key Properties and Specifications
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (S)-Boc-2,4-diaminobutane, (S)-2-(Boc-amino)-1,4-diaminobutane |
| CAS Number | 150095-82-4 |
| Molecular Formula | C9H21N3O2 |
| Molecular Weight | 203.28 g/mol |
| Appearance | White to off-white solid or oil |
| Chirality | (S)-enantiomer |
Application I: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Scientific Rationale and Mechanism of Action
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[] These hormones enhance glucose-dependent insulin secretion.[] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes, with a low risk of hypoglycemia.[2][3] Many potent DPP-4 inhibitors feature a primary amine that interacts with the key catalytic residues of the enzyme. The chiral nature of this compound allows for the precise positioning of this amine and other pharmacophoric elements within the DPP-4 active site.
Diagram: Mechanism of DPP-4 Inhibition
Caption: Synthetic workflow for a DPP-4 inhibitor.
Step-by-Step Protocol:
-
Step 1: Synthesis of Boc-Protected Intermediate
-
To a solution of 8-bromo-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, 0.2 M), add this compound (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (2x) to remove residual TFA.
-
The resulting crude product can be purified by preparative HPLC or by salt formation (e.g., HCl salt) to yield the final DPP-4 inhibitor.
-
-
Step 3: Characterization
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the final purity using analytical HPLC.
-
| Compound Class | Representative IC50 Values |
| Xanthine-based DPP-4 Inhibitors | 1 - 50 nM [2] |
| Sitagliptin (Reference Compound) | 4.38 nM [2] |
Application II: Synthesis of CXCR4 Antagonists
Scientific Rationale and Mechanism of Action
The C-X-C Motif Chemokine Receptor 4 (CXCR4) and its ligand, CXCL12, play a critical role in cell migration, which is hijacked by various pathological processes. [4]CXCR4 is a coreceptor for HIV entry into T-cells and is overexpressed in numerous cancers, where it mediates metastasis to organs rich in CXCL12. [4][5]Antagonizing the CXCR4-CXCL12 interaction can thus inhibit HIV infection and block cancer cell metastasis. [4]The diamine feature of this compound is well-suited for creating ligands that can form key interactions, often with negatively charged residues like aspartate and glutamate in the CXCR4 binding pocket. [6]
Diagram: Role of CXCR4 in Cancer Metastasis
Caption: CXCR4's role in metastasis and its inhibition.
Representative Protocol: Synthesis of an Aminoquinoline-Based CXCR4 Antagonist
This protocol outlines a plausible synthesis of a CXCR4 antagonist, where the chiral diamine is coupled to a core scaffold via reductive amination, followed by further functionalization.
Workflow Diagram
Caption: Synthetic workflow for a CXCR4 antagonist.
Step-by-Step Protocol:
-
Step 1: Reductive Amination
-
To a stirred solution of a suitable aldehyde-functionalized core, for instance, a derivative of N-(quinolin-7-yl)formamide (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add this compound (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 16-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the intermediate from Step 1 (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (10 eq).
-
Stir the solution at room temperature for 2-4 hours until LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure to obtain the crude amine hydrochloride salt, which can be used directly in the next step.
-
-
Step 3: Final Coupling (Sulfonylation)
-
Dissolve the crude amine salt from Step 2 (1.0 eq) in DCM (0.1 M).
-
Add triethylamine (TEA, 3.0 eq) to neutralize the salt and act as a base.
-
Cool the mixture to 0 °C.
-
Add a solution of dansyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product by preparative HPLC to yield the target CXCR4 antagonist.
-
| Compound Class | Representative IC50 Values |
| Aminoquinoline-based CXCR4 Antagonists | 0.24 - 57 nM [4] |
| Plerixafor (AMD3100, Reference Compound) | Clinically approved CXCR4 antagonist [5] |
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block for modern drug discovery. Its inherent stereochemistry and orthogonally protected diamine functionality provide a robust platform for the synthesis of complex and potent inhibitors of key biological targets like DPP-4 and CXCR4. The protocols outlined herein are representative workflows that demonstrate its utility and can be adapted by medicinal chemists to explore novel chemical space. As the demand for stereochemically pure and potent drug candidates continues to grow, the strategic application of such well-defined synthons will remain a critical component of successful drug development programs.
References
- BOC Sciences. (n.d.). Design principles of long-acting DPP-4 inhibitors.
-
Çevik, U. A., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(15), 4479. Available from: [Link]
-
Zhang, X., et al. (2020). Design, synthesis, and evaluation of novel CXCR4 antagonists based on an aminoquinoline template. Bioorganic & Medicinal Chemistry, 28(14), 115584. Available from: [Link]
-
Pawelec, K., et al. (2023). Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. Molecules, 28(17), 6393. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of N-Boc-1,4-butanediamine in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- BOC Sciences. (n.d.). Design principles of long-acting DPP-4 inhibitors.
-
Portella, L., et al. (2014). Design and synthesis of all diastereomers of cyclic pseudo-dipeptides as mimics of cyclic CXCR4 pentapeptide antagonists. Organic & Biomolecular Chemistry, 12(43), 8742-8756. Available from: [Link]
-
Wurzer, A., et al. (2023). Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. Journal of Medicinal Chemistry, 66(7), 4964-4978. Available from: [Link]
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Tabor, C. W., & Tabor, H. (1972). 1,4-Diaminobutane (putrescine), spermidine, and spermine. Advances in Enzymology and Related Areas of Molecular Biology, 36, 203-268. Available from: [Link]
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Al-Masoudi, N. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text. Available from: [Link]
-
Pawelec, K., et al. (2023). Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. Molecules, 28(17), 6393. Available from: [Link]
-
Jamieson, C., et al. (2013). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 4(10), 995-1000. Available from: [Link]
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Fernandes, C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1081. Available from: [Link]
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Liang, Z., et al. (2012). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Molecular Biology, 419(1-2), 18-35. Available from: [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1,4-Diaminobutane Dihydrochloride in Organic Synthesis: A Manufacturer's Perspective. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website.
- BOC Sciences. (n.d.). BOC Sciences: Best of Chemicals Supplier.
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The Cornerstone of Chiral Amines: A Guide to Asymmetric Synthesis with tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate
Introduction: The Strategic Value of a C₂-Asymmetric Diamine Precursor
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands and auxiliaries is perpetual. Chiral vicinal and 1,3-diamines are privileged scaffolds, forming the backbone of highly effective catalysts for a multitude of enantioselective transformations.[1] tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate stands out as a strategically designed chiral building block. Its structure is deceptively simple, yet it holds the key to generating a potent C₂-asymmetric 1,3-diamine, (S)-1,3-diaminobutane, upon facile deprotection of the tert-butoxycarbonyl (Boc) group.
The Boc protecting group offers significant advantages in terms of stability, handling, and solubility of the diamine precursor.[2] This allows for its convenient storage and manipulation before its conversion into the active chiral ligand. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in a cornerstone reaction of asymmetric synthesis: the transfer hydrogenation of prochiral ketones.
Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of enantioenriched secondary alcohols, which are ubiquitous structural motifs in pharmaceuticals and biologically active compounds.[3][4] The reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor (e.g., isopropanol or formic acid). The chiral ligand, derived from this compound, orchestrates the enantioselective transfer of a hydride from the hydrogen donor to the ketone substrate.
Mechanism of Action: The Pericyclic Transition State
The widely accepted mechanism for Noyori-type asymmetric transfer hydrogenation involves a metal-ligand bifunctional catalysis. The process begins with the in situ generation of the active catalyst, which involves the deprotection of the Boc group from the precursor to release the free (S)-1,3-diaminobutane, followed by coordination to a metal precursor (e.g., [RuCl₂(p-cymene)]₂).
The catalytic cycle proceeds through a six-membered pericyclic transition state. The N-H protons of the coordinated diamine ligand play a crucial role in this mechanism. One N-H proton acts as a Brønsted acid, protonating the carbonyl oxygen of the ketone substrate, thereby activating it towards reduction. Simultaneously, a hydride is delivered from the metal center to the carbonyl carbon. The stereochemical outcome of the reaction is dictated by the specific conformation of the chiral ligand in the transition state, which favors one of the two possible enantiomeric products.
Figure 1: Workflow for Asymmetric Transfer Hydrogenation.
Experimental Protocols
Protocol 1: In Situ Generation of the Chiral Ruthenium Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the direct use of this compound for the asymmetric transfer hydrogenation of a model ketone, acetophenone. The deprotection of the Boc group is carried out in the reaction mixture prior to the addition of the other reagents.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ligand Deprotection:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.025 mmol).
-
Dissolve the carbamate in anhydrous DCM (1.0 mL).
-
Add trifluoroacetic acid (0.25 mmol, 10 eq.) dropwise at room temperature.
-
Stir the solution for 1 hour at room temperature to ensure complete deprotection.
-
Remove the solvent and excess TFA in vacuo. The resulting (S)-1,3-diaminobutane bis(trifluoroacetate) salt is used directly in the next step.
-
-
Catalyst Formation and Hydrogenation:
-
To the flask containing the diamine salt, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the (S)-1,3-diaminobutane (from step 1).
-
Add a solution of KOH (0.02 mmol) in isopropanol (1.0 mL).
-
Stir the mixture at 50°C for 30 minutes to form the active catalyst.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Add a solution of KOH (0.1 mmol) in isopropanol (4.0 mL).
-
Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.
-
Data Presentation:
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| 2 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >95 | >97 |
| 3 | 1-Indanone | (R)-1-Indanol | >90 | >99 |
| 4 | Benzylacetone | (S)-4-Phenyl-2-butanol | >92 | >96 |
Note: The data presented are representative values based on literature for similar chiral 1,3-diamine ligands in asymmetric transfer hydrogenation and serve as a benchmark for expected performance.
Causality in Experimental Choices
-
Choice of Boc Protection: The Boc group is acid-labile, allowing for its removal under mild conditions that do not affect the stereocenter of the diamine.[2] This is crucial for preserving the chiral integrity of the ligand.
-
In Situ Deprotection and Catalyst Formation: This approach is operationally simple and avoids the isolation of the free diamine, which can be hygroscopic and prone to oxidation.
-
Base (KOH): The addition of a base is essential for the formation of the active ruthenium hydride species and to neutralize the trifluoroacetate salt of the diamine.
-
Isopropanol as Hydrogen Source and Solvent: Isopropanol serves a dual role as the hydrogen donor and the reaction solvent, making the process more atom-economical.
Self-Validating System: Quality Control and Analysis
To ensure the reliability and reproducibility of the protocol, the following analytical checks are recommended:
-
Purity of Starting Materials: The enantiomeric purity of this compound should be confirmed by chiral HPLC or GC. The purity of the ketone substrate and solvents is also critical.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC or GC to determine the point of complete conversion and to check for the formation of byproducts.
-
Product Characterization: The structure of the chiral alcohol product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product is the most critical parameter and should be determined by chiral HPLC or chiral GC analysis, comparing the retention times with those of a racemic standard.
Figure 2: Step-by-step experimental workflow.
Conclusion
This compound is a valuable and versatile chiral building block for asymmetric synthesis. Its stability and ease of handling, combined with the straightforward deprotection to the active chiral diamine ligand, make it an excellent choice for applications in asymmetric catalysis. The protocol detailed in this application note for the asymmetric transfer hydrogenation of prochiral ketones demonstrates a practical and efficient use of this reagent, providing access to highly enantioenriched chiral alcohols. The principles and methodologies described herein can be adapted and extended to other asymmetric transformations, highlighting the broad potential of this chiral precursor in modern organic synthesis and drug discovery.
References
-
PubChem Compound Summary for CID 61136, 1,3-Butanediamine. National Center for Biotechnology Information. [Link]
-
Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C. Organic Chemistry Portal. [Link]
-
Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. [Link]
-
Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. PubMed. [Link]
-
Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]
-
Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. [Link]
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
-
Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [Link]
-
Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
-
t-Butyl carbamate. ResearchGate. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. [Link]
-
Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]
-
Catalytic asymmetric synthesis of butane diacetal-protected (4S,5S)-dihydroxycyclohexen-1-one and use in natural product synthesis. RSC Blogs. [Link]
-
Synthesis method of N-BOC-ethylenediamine. WIPO Patentscope. [Link]
-
Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. PubMed. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting "Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate" synthesis side reactions
Welcome to the technical support center for the synthesis of tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this chiral building block. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and ensure the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the selective mono-N-Boc protection of (2S)-butane-1,3-diamine using di-tert-butyl dicarbonate (Boc₂O). The primary challenge lies in achieving high selectivity for the desired mono-protected product over the di-protected byproduct.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions include:
-
Di-Boc Protection: Formation of di-tert-butyl N,N'-[(2S)-butane-1,3-diyl]dicarbamate.
-
Racemization: Loss of stereochemical purity at the chiral center.
-
Formation of tert-Butanol: A common byproduct from the decomposition of Boc₂O.
-
Unreacted Starting Material: Residual (2S)-butane-1,3-diamine in the final product.
Q3: How can I improve the selectivity for the mono-Boc protected product?
Several strategies can be employed to favor mono-protection:
-
Excess Diamine: Using a significant excess of (2S)-butane-1,3-diamine (typically 3-5 equivalents) statistically favors the reaction of Boc₂O with an unprotected diamine molecule. However, this requires removal of the excess diamine during workup.
-
Acid-Mediated Mono-Protonation: This is a highly effective "one-pot" method. By adding one equivalent of an acid (e.g., HCl, TFA) to the diamine, one of the amino groups is protonated and thus deactivated towards reaction with Boc₂O.[1][2] This allows for a near-stoichiometric use of the diamine and Boc₂O.
Q4: Is the Boc protecting group stable during workup and purification?
The Boc group is generally stable to basic and neutral conditions. However, it is labile to strong acids. Care should be taken to avoid prolonged exposure to acidic conditions during workup. For purification, column chromatography on silica gel is generally well-tolerated by the Boc group.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield of the Desired Mono-Boc Product
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Major peak in crude analysis corresponds to di-Boc protected product. | Incorrect Stoichiometry: Ratio of Boc₂O to diamine is too high. | - If not using the acid-mediated method, ensure a sufficient excess of the diamine. - If using the acid-mediated method, ensure accurate addition of one equivalent of acid. |
| Slow Addition of Boc₂O is Crucial: Rapid addition can create localized high concentrations of the reagent, leading to di-protection. | - Add the Boc₂O solution dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring. | |
| Reaction Temperature is Too High: Higher temperatures can increase the rate of the second protection step. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Significant amount of unreacted diamine starting material remains. | Insufficient Boc₂O: The amount of Boc₂O was not enough to react with the available amine. | - Re-evaluate the stoichiometry. If using the acid-mediated method, ensure you are using at least one equivalent of Boc₂O relative to the diamine. |
| Poor Quality of Boc₂O: The reagent may have degraded. | - Use fresh, high-quality di-tert-butyl dicarbonate. | |
| Reaction Time is Too Short: The reaction may not have gone to completion. | - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. |
Problem 2: Presence of Impurities in the Final Product
| Symptom | Potential Cause | Troubleshooting & Optimization |
| An additional singlet around δ 1.2 ppm in the ¹H NMR spectrum. | Presence of tert-Butanol: A byproduct of the reaction. | - This is a common byproduct and is often removed during aqueous workup and/or column chromatography. |
| Broad or complex signals in the amine region of the NMR spectrum. | Mixture of Mono- and Di-protected Products and Starting Material. | - Optimize the reaction conditions for higher selectivity (see Problem 1). - Improve the purification method. An acidic wash can help remove the basic diamine starting material. |
| Chiral HPLC analysis shows the presence of the (R)-enantiomer. | Racemization: The stereocenter has been compromised. | - Avoid High Temperatures: Perform the reaction at or below room temperature. - Base Selection: If a base is used in your protocol, consider a non-nucleophilic, sterically hindered base to minimize the risk of epimerization. - pH Control: Avoid strongly basic conditions for prolonged periods. |
Experimental Protocols
Protocol 1: Acid-Mediated Selective Mono-Boc Protection (Recommended)
This method is highly efficient and avoids the need for a large excess of the diamine.[1][2]
Workflow Diagram:
Caption: Workflow for acid-mediated mono-Boc protection.
Step-by-Step Methodology:
-
Dissolve (2S)-butane-1,3-diamine (1.0 eq.) in methanol (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.0 eq.) dropwise while stirring vigorously.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol dropwise over 1 hour.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
Remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is often effective) to yield the pure this compound.
Protocol 2: Using Excess Diamine
This is a more traditional method that can be effective if the diamine is readily available and inexpensive.
Workflow Diagram:
Caption: Workflow using an excess of the diamine starting material.
Step-by-Step Methodology:
-
Dissolve (2S)-butane-1,3-diamine (3-5 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in DCM dropwise over 1-2 hours.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute aqueous HCl solution to extract the unreacted diamine.
-
The organic layer now contains the mono- and di-protected products. Wash with a saturated solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Analytical Characterization
Accurate characterization is crucial to confirm the identity, purity, and stereochemical integrity of your product.
| Technique | Expected Observations for Pure Product | Common Impurities & Their Signatures |
| ¹H NMR | - A singlet at ~1.4 ppm (9H) for the tert-butyl group. - A multiplet for the methine proton adjacent to the Boc group. - Other multiplets for the remaining methylene and methine protons. - Broad signals for the NH and NH₂ protons. | - Di-Boc Product: A second, distinct singlet for the other Boc group, and a change in the multiplicity and chemical shifts of the backbone protons. - (2S)-butane-1,3-diamine: Characteristic signals for the free diamine. |
| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group. - A signal around 156 ppm for the carbonyl carbon of the Boc group. - Other signals corresponding to the carbon backbone. | - Di-Boc Product: Two sets of signals for the Boc groups and a more symmetric pattern for the backbone carbons. |
| LC-MS | - A major peak corresponding to the [M+H]⁺ of the mono-Boc product. | - Peaks corresponding to the [M+H]⁺ of the starting diamine and the di-Boc product. |
| Chiral HPLC | - A single major peak at the expected retention time for the (S)-enantiomer. | - A second peak at a different retention time corresponding to the (R)-enantiomer, indicating racemization. |
References
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
-
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
Sources
Validation & Comparative
"Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate" purity analysis by NMR and HPLC
An In-Depth Comparative Guide Purity Analysis of tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate: A Methodological Comparison of NMR and HPLC
Introduction
In the synthesis of Active Pharmaceutical Ingredients (APIs), the structural integrity and purity of chiral intermediates are paramount. This compound is a critical chiral building block whose stereochemical and chemical purity directly impacts the efficacy and safety profile of the final drug product. The presence of even minute quantities of impurities, such as the (R)-enantiomer, diastereomers, or process-related byproducts, can lead to undesirable pharmacological effects or manufacturing inconsistencies.
This guide provides a comprehensive, field-tested comparison of two instrumental techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this key intermediate. We will explore the fundamental principles, provide detailed experimental protocols, and interpret representative data to guide researchers and quality control analysts in selecting the most appropriate methodology for their specific needs.
The Analytical Imperative: Why Purity Matters
The molecule , this compound, possesses a stereocenter and two distinct amine functionalities, one of which is protected by a tert-butoxycarbonyl (Boc) group. This structure presents unique analytical challenges. A robust analytical strategy must not only quantify the main compound but also identify and quantify potential impurities, including its enantiomer. Regulatory bodies like the FDA require rigorous method validation to ensure that analytical procedures are accurate, precise, and specific for their intended purpose.[1]
Quantitative ¹H NMR Spectroscopy: The Absolute Quantifier
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of chemical compounds, including APIs and their intermediates.[2][3][4] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for a direct measurement of concentration and purity without the need for a reference standard of the analyte itself.[3][5]
Causality Behind Experimental Choices in qNMR
The trustworthiness of a qNMR result hinges on specific experimental parameters designed to ensure that the signal integrals are a true representation of molar quantities.
-
Internal Standard Selection: An internal standard of known, high purity is crucial. It must be stable, non-reactive with the sample, and possess signals in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[3][6] Maleic acid is often a good choice due to its simple two-proton singlet in a relatively clear spectral region and its high purity.
-
Relaxation Delay (D1): To ensure accurate integration, all protons must fully relax back to their equilibrium state before the next scan. A D1 of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in both the analyte and standard is mandatory for complete signal recovery.
-
High-Field Spectrometer: Using a higher field strength (e.g., ≥400 MHz) enhances signal dispersion, minimizing the risk of peak overlap which can compromise integration accuracy.[3]
Experimental Protocol: Absolute Purity by qNMR
-
Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid, ≥99.5% purity) into a tared vial.
-
Dissolution: Dissolve the mixture in ~0.75 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) ensuring complete dissolution.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30-60 seconds (determined empirically)
-
Number of Scans: 8-16 (to achieve a signal-to-noise ratio >150:1 for the signals to be integrated)
-
-
Processing: Apply phase and baseline correction to the spectrum to ensure accurate integration.
-
Calculation: Calculate the purity using the absolute quantification formula:[7][8]
-
Purity (%) = (Ianalyte / Nanalyte) x (Nstd / Istd) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight
-
m : Mass
-
Pstd : Purity of the internal standard
-
-
Data Presentation: qNMR Purity Analysis
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.35 mg | 10.15 mg |
| Molecular Weight (MW) | 188.27 g/mol | 116.07 g/mol |
| Integrated Signal (δ, multiplicity, N) | 1.40 ppm, singlet, 9H (Boc group) | 6.30 ppm, singlet, 2H |
| Integral Area (I) | 7.82 | 1.00 |
| Purity of Standard (Pstd) | 99.8% | |
| Calculated Purity | 99.1% |
Workflow for qNMR Purity Determination
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Senior Application Scientist's Guide to Chiral Purity Assessment of Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate: A Method Development and Comparison Approach
In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a quality parameter but a cornerstone of a drug candidate's safety and efficacy. Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example where stringent control of enantiomeric purity is paramount. The presence of its unwanted enantiomer, (R)-tert-butyl N-[4-aminobutan-2-YL]carbamate, can introduce significant risks, including altered pharmacological profiles or unforeseen toxicity.
While the importance of this chiral amine is well-established, standardized public methods for its enantiomeric purity assessment are not widely documented. This guide, therefore, adopts a proactive, field-proven approach. Instead of presenting a single, rigid protocol, we will delve into the logical framework for developing and comparing robust analytical methods for this specific molecule. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing not just procedural steps but the scientific rationale that underpins each choice, empowering researchers to establish a self-validating system for chiral purity assessment in their own laboratories.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) – The Workhorse for Enantiomeric Separation
Chiral HPLC is often the primary choice for enantiomeric purity analysis due to its broad applicability, high resolution, and established validation pathways.[1] The strategy for a molecule like this compound can either be a direct or indirect approach.
The Direct Approach: Leveraging Chiral Stationary Phases
The most elegant and efficient HPLC method involves the direct separation of enantiomers on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally versatile and have demonstrated success in separating a wide range of N-protected amines and amino acids.[2]
Causality Behind Experimental Choices: The Boc (tert-butoxycarbonyl) group on our target molecule provides some steric bulk and hydrogen bonding capabilities (the carbamate N-H), which are crucial for interaction with the chiral cavities of the CSP. The primary amine at the other end of the molecule can also participate in these interactions. The choice between normal-phase and reversed-phase chromatography depends on the solubility of the analyte and the desired interaction mechanism with the CSP.
Proposed Starting Point for Method Development:
-
Columns to Screen:
-
Chiralpak® IA, IB, IC, ID, IE, IF (Amylose-based)
-
Chiralcel® OD-H, OJ-H (Cellulose-based)
-
-
Mobile Phase Systems:
-
Normal-Phase: Hexane/Isopropanol or Hexane/Ethanol with a small amount of an amine modifier like diethylamine (DEA) or butylamine to improve peak shape and reduce tailing of the basic amine.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate or phosphate buffer) or an additive like trifluoroacetic acid (TFA).
-
Experimental Protocol: HPLC Method Development
-
Solubility and Sample Preparation:
-
Determine the solubility of this compound in various solvents.
-
Prepare a stock solution of a racemic standard (if available) or a sample of the (2S)-enantiomer spiked with an expected small amount of the (2R)-enantiomer at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., isopropanol for normal-phase, or methanol/water for reversed-phase).
-
-
Initial Screening:
-
Screen the selected chiral columns with a generic gradient or isocratic mobile phase. For example, in normal-phase, start with 90:10 Hexane:Isopropanol + 0.1% DEA.
-
Monitor the separation at a low UV wavelength (e.g., 210 nm) as the Boc-carbamate has a weak chromophore.
-
-
Optimization:
-
Once partial separation is observed on a particular column, optimize the mobile phase composition. Adjust the ratio of the strong solvent (alcohol) to the weak solvent (hexane) to improve resolution.
-
Vary the amine modifier concentration to achieve symmetrical peaks.
-
Optimize the column temperature, as this can significantly impact enantioselectivity.
-
-
Validation:
-
Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1]
-
Hypothetical Performance Comparison of HPLC Methods
The following table provides an educated estimation of the performance characteristics for a well-developed chiral HPLC method for this analyte, based on data from similar compounds.
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Chiral Stationary Phase | Chiralpak® IA or Chiralcel® OD-H | Chiralpak® IC or Lux® Cellulose-2 |
| Mobile Phase | Hexane:Isopropanol (e.g., 80:20) + 0.1% DEA | Acetonitrile:Water (e.g., 60:40) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Resolution (Rs) | > 2.0 | > 1.5 |
| Analysis Time | 10-20 minutes | 15-25 minutes |
| Pros | Often higher selectivity, volatile solvents. | Better for polar impurities, aqueous compatible. |
| Cons | Sensitive to water content, less robust. | May have lower selectivity. |
Visualization of the HPLC Workflow
Caption: HPLC method development workflow.
Section 2: Chiral Gas Chromatography (GC) – A High-Resolution Alternative
Chiral GC can offer very high resolution and speed, but for a molecule like this compound, it typically requires a derivatization step to increase volatility and improve interaction with the CSP.
The Need for Derivatization
The primary amine group in the target molecule can cause peak tailing on many GC columns due to strong interactions. Derivatization masks this polar group, making the molecule more suitable for GC analysis. A common approach is acylation of the primary amine.
Causality Behind Experimental Choices: By reacting the primary amine with a reagent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), we create a less polar, more volatile derivative. This also introduces electron-capturing groups, making the derivative highly sensitive for detection by an Electron Capture Detector (ECD) if needed, although a Flame Ionization Detector (FID) is more common.
Proposed Starting Point for Method Development:
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).
-
Column to Screen: Cyclodextrin-based CSPs (e.g., Rt-βDEXcst, Chiraldex G-TA).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start with an initial oven temperature of around 100°C, hold for 1-2 minutes, then ramp up to 220-250°C at a rate of 5-10°C/min.
-
Detector: FID.
Experimental Protocol: GC Method Development
-
Derivatization:
-
Dissolve a known amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Add an excess of the derivatizing agent (e.g., 100 µL of TFAA) and a catalyst if needed (e.g., pyridine).
-
Heat the reaction mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
Evaporate the excess reagent and solvent under a stream of nitrogen and redissolve the residue in a known volume of a suitable solvent for injection.
-
-
GC Analysis:
-
Inject the derivatized sample into the GC system.
-
Optimize the temperature program to achieve baseline separation of the two diastereomeric derivatives.
-
Adjust the carrier gas flow rate for optimal efficiency.
-
-
Validation:
-
Validate the method, ensuring the derivatization reaction is reproducible and complete.
-
Visualization of the GC Workflow
Caption: GC workflow with derivatization.
Section 3: NMR Spectroscopy with Chiral Solvating Agents – An Orthogonal Approach
NMR spectroscopy provides a distinct advantage as it is a non-separative technique. The addition of a Chiral Solvating Agent (CSA) to a solution of the analyte can induce diastereomeric interactions, leading to separate signals for the two enantiomers in the NMR spectrum.[3] This method is excellent for confirming results from a chromatographic technique.
Causality Behind Experimental Choices: A suitable CSA will form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. For our target molecule, a CSA that can interact with the carbamate or the amine functionality would be effective. Chiral acids, such as (R)-(-)-Mandelic acid or (S)-(+)-O-acetylmandelic acid, are good candidates as they can form acid-base interactions with the free amine.
Proposed Starting Point for Analysis:
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
NMR Spectrometer: A high-field spectrometer (≥400 MHz) is recommended to maximize the chemical shift difference.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Acquire a standard ¹H NMR spectrum of the analyte in the chosen deuterated solvent.
-
In a separate NMR tube, dissolve a precise amount of the analyte (e.g., 5-10 mg).
-
Add the CSA in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
-
Spectral Analysis:
-
Observe the proton signals of the analyte, particularly those close to the chiral center (e.g., the methine proton or the methylene protons adjacent to the amines).
-
The formation of diastereomeric complexes should cause these signals to split into two distinct sets of peaks, one for each enantiomer.
-
The enantiomeric excess (% ee) can be calculated by integrating the corresponding signals.
-
Expected Spectral Changes
Upon addition of the CSA, a singlet might split into two singlets, a doublet into two doublets, and so on. The magnitude of the chemical shift difference (Δδ) will depend on the strength of the interaction between the analyte and the CSA. The integration of these separated signals provides a direct measure of the enantiomeric ratio.
Section 4: Comparison of Methods and Recommendations
Each of the discussed techniques offers a viable path to assessing the chiral purity of this compound. The choice of the primary method depends on the specific needs of the laboratory.
| Feature | Chiral HPLC | Chiral GC (with Derivatization) | Chiral NMR (with CSA) |
| Resolution | High | Very High | Moderate |
| Sensitivity (for trace) | High (can detect <0.1% impurity) | Very High | Lower (typically >1% impurity) |
| Speed | Moderate | Fast | Fast |
| Sample Preparation | Simple dissolution | More complex (requires derivatization) | Simple mixing |
| Method Development | Moderate (column and mobile phase screening) | Complex (derivatization and temperature program) | Relatively simple (screening of CSAs) |
| Quantitation | Highly accurate and precise | Accurate, but depends on derivatization efficiency | Good for % ee, less so for absolute concentration |
| Best Use Case | Routine QC, high accuracy and precision required. | High-throughput screening, high resolution needed. | Orthogonal confirmation, rapid screening. |
Recommendation: For routine quality control in a drug development setting, Chiral HPLC is the recommended primary method due to its robustness, high accuracy, and straightforward validation process. Chiral NMR with a suitable CSA serves as an excellent and rapid orthogonal method to confirm the identity and purity of the enantiomers.
Conclusion
Ensuring the chiral purity of this compound is a critical step in the pharmaceutical supply chain. While a universally adopted method may not be publicly available, a systematic approach to method development, as outlined in this guide, allows for the establishment of a robust and reliable analytical protocol. By understanding the principles behind Chiral HPLC, GC, and NMR, and by methodically screening and optimizing parameters, researchers can confidently and accurately assess the enantiomeric excess of this vital chiral intermediate, thereby ensuring the quality and safety of the final drug product.
References
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. (2024). MDPI. Retrieved from [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC. Retrieved from [Link]
-
Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. (2019). PubMed. Retrieved from [Link]
-
Preparation and HPLC application of chiral stationary phase from 4-tert-butylphenylcarbamates of cellulose and amylose immobilized onto silica gel. (n.d.). PubMed. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). ResearchGate. Retrieved from [Link]
-
Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. Retrieved from [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal. Retrieved from [Link]
-
General method for selective Mono-Boc protection of diamines and thereof. (n.d.). SciSpace. Retrieved from [Link]
-
Determination of the Enantiomeric Impurity in S-(-)pantoprazole Using High Performance Liquid Chromatography With Sulfobutylether-Beta-Cyclodextrin as Chiral Additive. (n.d.). PubMed. Retrieved from [Link]
-
Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! (2022). Reddit. Retrieved from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. Retrieved from [Link]
-
Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. (2008). PubMed. Retrieved from [Link]
-
Overview & Determination of Enantiomeric Impurities. (2020). Veeprho. Retrieved from [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved from [Link]
-
PROCESS DEVELOPMENT REPORT. (2019). Medicines for All institute (M4ALL). Retrieved from [Link]
- HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of Some Novel Chiral Carbamates and 4-imino-2- oxazolidinones Derived from Selected Optically Active Cyanohydrins. (n.d.). Bentham Science. Retrieved from [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2024). ResearchGate. Retrieved from [Link]
-
Chiral Separation Techniques. (n.d.). chemistlibrary. Retrieved from [Link]
-
Gas Chromatography-Mass Spectrometry of N- Heptafluorobutyryl Isobutyl Esters of Amino Acids in the Analysis of the Kinetics of [N]H(4) Assimilation in Lemna minor L. (n.d.). PubMed. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
Sources
- 1. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and HPLC application of chiral stationary phase from 4-tert-butylphenylcarbamates of cellulose and amylose immobilized onto silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
A Senior Application Scientist's Guide to the Comparative Stability of Carbamate Protecting Groups
For researchers, synthetic chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step synthesis. Carbamate protecting groups, in particular, are indispensable tools for the temporary masking of amine functionalities, playing a pivotal role in peptide synthesis, medicinal chemistry, and the generation of complex molecular architectures. The efficacy of a synthetic strategy often hinges on the stability profile of the chosen carbamate and its "orthogonality"—the ability to be selectively removed without affecting other protecting groups.
This guide provides an in-depth, objective comparison of the stability of three of the most widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings of their stability and lability, present comparative data on their cleavage under various conditions, and provide detailed experimental protocols for their stability assessment.
The Principle of Orthogonal Protection: A Strategic Imperative
In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount.[1] An ideal protecting group should be robust enough to withstand a range of reaction conditions while being selectively cleavable under a specific set of mild conditions that leave other protecting groups intact.[2] The distinct cleavage requirements of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) form the basis of their widespread use in orthogonal synthetic strategies.[2]
Comparative Stability Profile of Common Carbamate Protecting Groups
The choice of a carbamate protecting group is dictated by the overall synthetic plan, including the presence of other sensitive functional groups and the desired deprotection strategy. The following table summarizes the general stability and primary cleavage conditions for Boc, Cbz, and Fmoc groups.
| Protecting Group | Structure | Primary Cleavage Condition | Stability Profile |
| Boc (tert-Butoxycarbonyl) | Strong acids (e.g., TFA, HCl)[2] | Stable to bases and hydrogenolysis. | |
| Cbz (Benzyloxycarbonyl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[2] | Stable to mild acids and bases. Can be cleaved by strong acids (e.g., HBr in acetic acid).[3] | |
| Fmoc (9-Fluorenyl- methoxycarbonyl) | Bases (e.g., 20% piperidine in DMF)[] | Stable to acids and hydrogenolysis.[3] |
Mechanistic Insights into Deprotection
Understanding the mechanisms of carbamate cleavage is crucial for predicting their stability and potential side reactions.
Boc Group: Acid-Catalyzed Unimolecular Elimination
The deprotection of the Boc group proceeds through an E1 elimination mechanism initiated by protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[] This is followed by the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid, which readily decarboxylates to yield the free amine.[]
Boc deprotection mechanism.
Cbz Group: Hydrogenolysis
The Cbz group is most commonly removed by catalytic hydrogenolysis.[2] In this process, the benzylic C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This generates toluene and the unstable carbamic acid, which, as with Boc deprotection, decomposes to the free amine and carbon dioxide.
Fmoc Group: Base-Induced β-Elimination
The lability of the Fmoc group to bases is a consequence of the acidic proton at the 9-position of the fluorenyl ring system.[5] A base, such as piperidine, abstracts this proton, initiating a β-elimination (E1cB mechanism) that results in the formation of dibenzofulvene and the carbamic acid, which then decarboxylates.[5][6] The dibenzofulvene byproduct can react with the basic deprotection agent, which drives the equilibrium towards the deprotected amine.[6]
Fmoc deprotection mechanism.
Experimental Protocol for Comparative Stability Studies
To provide a framework for the objective comparison of carbamate protecting group stability, the following experimental protocol outlines a method for monitoring their cleavage kinetics using High-Performance Liquid Chromatography (HPLC).
Objective:
To quantitatively compare the stability of Boc-, Cbz-, and Fmoc-protected model amines under standardized acidic and basic conditions.
Materials:
-
Model Substrates: N-Boc-benzylamine, N-Cbz-benzylamine, N-Fmoc-benzylamine
-
Acidic Cleavage Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Basic Cleavage Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Quenching Solution (for acidic reaction): Saturated sodium bicarbonate solution
-
Quenching Solution (for basic reaction): 1 M HCl solution
-
HPLC System: A reverse-phase HPLC system with a C18 column and a UV detector.
-
Solvents: Acetonitrile (ACN) and water (HPLC grade), with 0.1% TFA as a mobile phase modifier.
Experimental Workflow:
Experimental workflow for comparative stability studies.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of N-Boc-benzylamine, N-Cbz-benzylamine, and N-Fmoc-benzylamine in a suitable solvent (e.g., DCM for acidic cleavage, DMF for basic cleavage).
-
Reaction Initiation: At time t=0, add the appropriate cleavage solution to each of the stock solutions to initiate the deprotection reaction.
-
Time-Course Sampling: At designated time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of the appropriate quenching solution.
-
Sample Preparation for HPLC: Dilute the quenched samples with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples onto the HPLC system. Use a suitable gradient of acetonitrile and water (both with 0.1% TFA) to separate the protected amine from the deprotected product. Monitor the elution profile at a wavelength where the protected amine has a strong absorbance (e.g., 254 nm).
-
Data Analysis: Integrate the peak area of the remaining protected amine at each time point. Calculate the percentage of the protected amine remaining relative to the t=0 time point.
-
Kinetic Analysis: Plot the percentage of the remaining protected amine versus time. From this data, the half-life (t₁/₂) of each protecting group under the specific conditions can be determined.
Expected Outcomes and Interpretation
The results from this experimental protocol will provide quantitative data on the lability of each carbamate protecting group under specific acidic and basic conditions. It is expected that:
-
Under acidic conditions (50% TFA in DCM): The Boc group will be rapidly cleaved, while the Fmoc and Cbz groups will show significantly greater stability.
-
Under basic conditions (20% piperidine in DMF): The Fmoc group will be rapidly cleaved, while the Boc and Cbz groups will remain largely intact.
This data can then be compiled into a comparative table, allowing researchers to make informed decisions based on the required stability for their specific synthetic transformations.
Conclusion
The selection of a carbamate protecting group is a critical decision in the design of a synthetic route. A thorough understanding of their comparative stability, underpinned by mechanistic principles and supported by experimental data, is essential for the modern synthetic chemist. The orthogonality of Boc, Cbz, and Fmoc protecting groups provides a powerful toolkit for the synthesis of complex molecules. By carefully considering the stability profiles and cleavage conditions of each, researchers can devise robust and efficient synthetic strategies to achieve their molecular targets.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
- Paio, A. C., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
-
YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. [Link]
- Kralj, M., et al. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 67(4), 285-304.
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Chem-Station. (2014, March 23). Carbamate Protective Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]
- El-Gawad, H., et al. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. BMC Chemistry, 18(1), 57.
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740.
- Jensen, M. B., & Jensen, K. J. (2014). Kinetics of Carbamate Formation and Breakdown. Acta Chemica Scandinavica, 22, 1107-1127.
- Agilent Technologies. (n.d.).
- ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11849–11859.
- Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112.
- CHIMIA. (2011). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 65(12), 956-958.
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Safety Operating Guide
Mastering the Safe Handling of Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, a key building block in many synthetic pathways, requires a thorough understanding of its properties to ensure safe and effective use. This guide moves beyond mere procedural lists to provide a deep, experience-based framework for its handling, grounded in established safety protocols and the underlying chemical principles.
Hazard Identification and Risk Assessment: Understanding the "Why"
The molecule's structure, featuring a primary amine and a carbamate, points to its principal hazard: corrosivity . The amine group imparts a basic character, capable of causing severe skin burns and eye damage upon contact. Aggregated GHS information from suppliers consistently highlights the H314 hazard statement ("Causes severe skin burns and eye damage").[1] This is not merely an irritation; it is a destructive process to living tissue. Furthermore, some data suggests it may be corrosive to metals (H290).[1]
Therefore, all handling procedures must be built upon the foundational principle of preventing any direct contact with the substance.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of simple box-checking but a critical component of a self-validating safety system. For this compound, the following PPE is mandatory. The rationale behind each selection is crucial for informed compliance.
| PPE Component | Specification | Rationale and Field-Proven Insights |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | The severe and rapid damage this amine can inflict on eye tissue necessitates more than standard safety glasses. Goggles provide a seal against splashes and vapors, while the face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Nitrile or Neoprene gloves | While nitrile gloves are suitable for incidental contact with many chemicals, for handling corrosive amines, neoprene or butyl rubber gloves offer more robust protection, especially for prolonged handling or in the event of a significant spill.[2] Always double-glove to provide an extra layer of security and to allow for the safe removal of the outer glove if contamination is suspected. |
| Body Protection | Chemical-resistant lab coat or apron | A standard cotton lab coat is insufficient. A chemical-resistant lab coat, preferably one that is fully buttoned, will repel splashes and prevent the corrosive material from reaching your skin. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. |
| Footwear | Closed-toe shoes | Open-toed shoes are never acceptable in a laboratory setting. Sturdy, closed-toe shoes will protect your feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined protocol is essential for minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to use.
Preparation and Engineering Controls
-
Designate a Handling Area: All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation and contain any potential spills.
-
Assemble All Materials: Before starting, ensure all necessary equipment, including reaction vessels, syringes, and waste containers, are inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling the Chemical
-
Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container.
-
Careful Dispensing: Open the container slowly to release any potential pressure. Use a clean syringe or spatula to transfer the required amount. Avoid creating dust or aerosols.
-
Immediate Sealing: Tightly seal the container immediately after dispensing to prevent the release of vapors and protect the compound from atmospheric moisture and carbon dioxide.
-
Perform the Reaction: Conduct all subsequent experimental steps within the fume hood.
-
Decontamination of Tools: Thoroughly clean any reusable equipment that has come into contact with the chemical according to your laboratory's standard procedures for corrosive materials.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal is a critical and non-negotiable aspect of chemical safety and environmental responsibility. Given its corrosive nature, this compound is classified as a hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including residual amounts in weighing boats, contaminated pipette tips, and gloves, must be disposed of in a designated, clearly labeled hazardous waste container.
-
Waste Stream: This compound is a non-halogenated organic material. It should be collected in a waste stream designated for "non-halogenated organic solvents" or "corrosive organic liquids," in accordance with your institution's hazardous waste management plan.[3][4][5] Do not mix it with halogenated waste, as this can complicate and increase the cost of disposal.[5]
-
Container Integrity: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, for liquid waste.[2][6] Ensure the container is kept securely closed except when adding waste.[3][7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
Disposal Procedure
-
Do Not Neutralize: Attempting to neutralize the corrosive amine waste in the lab is strongly discouraged.[8] This can be a hazardous process, generating heat and potentially creating other unknown hazards.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[1] Do not dispose of this chemical down the drain under any circumstances.[5][8]
-
Empty Containers: Empty containers that held the pure compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous waste.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is critical to mitigating harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Spill: For a small spill within a chemical fume hood, absorb the material with a chemical absorbent pad or a non-reactive absorbent material like sand. Place the contaminated absorbent in a sealed, labeled hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety checks at each stage.
Caption: Workflow for the safe handling of this compound.
References
-
Braun Research Group, Northwestern University. Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
-
PubChem. tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. Corrosive Liquids/Solids. Retrieved from [Link]
-
BU CyberSec Lab. (R)-tert-Butyl (4-aminobutan-2-yl)carbamate. Retrieved from [Link]
-
HANVO Safety. Everything You Need to Know About Chemical Resistant Gloves. Retrieved from [Link]
-
Texas Tech University Environmental Health & Safety. (2019). Chemical Waste Management SOP. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
DEHS, University of New Mexico. Corrosive Hazard Class. Retrieved from [Link]
-
MLI Environmental. (2023). Hazardous Waste Materials Guide: Corrosive Liquids. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Safety & Risk Services, University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. Corrosive Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
